Home > Products > Screening Compounds P50458 > 7H-Cyclopenta[f]quinoxaline
7H-Cyclopenta[f]quinoxaline - 233-19-2

7H-Cyclopenta[f]quinoxaline

Catalog Number: EVT-14894967
CAS Number: 233-19-2
Molecular Formula: C11H8N2
Molecular Weight: 168.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

7H-Cyclopenta[f]quinoxaline can be classified as a bicyclic compound, specifically a member of the quinoxaline derivatives, which are known for their diverse biological properties. The compound is synthesized through various chemical reactions involving precursors such as o-phenylenediamines and diketones, which are common in organic synthesis .

Synthesis Analysis

Methods and Technical Details

The synthesis of 7H-cyclopenta[f]quinoxaline can be achieved through several methodologies, primarily focusing on condensation reactions. One effective method involves the reaction of 1,2-diamines with 1,2-diketones under specific conditions. This reaction can be optimized using various catalysts or solvent systems to enhance yield and selectivity.

  • Catalyst-Free Synthesis: Recent advancements have demonstrated the feasibility of synthesizing quinoxaline derivatives without catalysts, utilizing ultrasound irradiation to promote the reaction at room temperature .
  • Multicomponent Reactions: Another approach involves multicomponent reactions that combine different reactants in a single step, streamlining the synthesis process and improving efficiency .
Molecular Structure Analysis

Structure and Data

The molecular structure of 7H-cyclopenta[f]quinoxaline features a fused ring system that incorporates both cyclopentene and quinoxaline moieties. The structural formula can be represented as:

C10H8N2C_{10}H_{8}N_{2}

This indicates that the compound consists of ten carbon atoms, eight hydrogen atoms, and two nitrogen atoms. The unique arrangement of these atoms contributes to its chemical reactivity and biological properties.

Structural Characteristics

  • Fused Rings: The presence of fused rings enhances the stability and rigidity of the compound.
  • Planarity: The planar structure allows for effective π-π stacking interactions, which may influence its biological activity.
Chemical Reactions Analysis

Types of Reactions

7H-Cyclopenta[f]quinoxaline can undergo various chemical transformations:

  • Oxidation: The compound may be oxidized using agents like manganese dioxide to form more complex derivatives.
  • Reduction: Reduction reactions can lead to the formation of amine derivatives or other functionalized products.
  • Substitution Reactions: Nucleophilic substitution at nitrogen or carbon positions can yield diverse derivatives with enhanced properties .

Common Reagents and Conditions

  • Oxidation Agents: Manganese dioxide or tert-butyl hydroperoxide.
  • Reducing Agents: Sodium borohydride in alcohol solvents.
  • Substitution Conditions: Typically performed in polar aprotic solvents with bases such as triethylamine.
Mechanism of Action

Process and Data

The mechanism by which 7H-cyclopenta[f]quinoxaline exerts its biological effects is linked to its structural features. It has been noted for its activity against various biological targets:

  • Calcium Channel Antagonism: The compound exhibits hypoglycemic activity by acting as an antagonist to calcium channels.
  • Protein Kinase Inhibition: It has been identified as an inhibitor of specific protein kinases, influencing cellular signaling pathways .

Biochemical Pathways

The synthesis involves several key steps including Knoevenagel condensation and Stork alkylation, which are critical for forming the desired heterocyclic structure.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under ambient conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of quinoxaline derivatives, including electrophilic aromatic substitution.
Applications

Scientific Uses

7H-Cyclopenta[f]quinoxaline has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it is being explored as a scaffold for developing new therapeutic agents targeting cancer and metabolic diseases.
  • Fluorescent Probes: Its structural properties make it suitable for use in fluorescent imaging applications within biological systems .
  • Material Science: Research into its electronic properties suggests potential uses in organic electronics and photovoltaic materials.
Synthetic Methodologies for 7H-Cyclopenta[f]quinoxaline Derivatives

Ortho- and Peri-Fusion Strategies in Azulene-Based Scaffolds

The synthesis of 7H-cyclopenta[f]quinoxaline derivatives relies on advanced fusion strategies to construct their polycyclic frameworks. Ortho- and peri-fusion methodologies are particularly valuable for embedding the azulene core—a non-alternant hydrocarbon with a dipole moment of 1.08 D and unique optoelectronic properties—into quinoxaline systems. Traditional ring annulations often disrupt azulene's inherent electronic characteristics due to the dominance of surrounding benzenoid rings. However, ortho-/peri-fusion at azulene's 1,8 or 3,4 positions preserves its orbital distribution while enabling near-infrared (NIR) absorption and open-shell diradicaloid characteristics [1].

A pivotal approach involves cyclopenta[cd]azulene as the foundational scaffold. This ortho-/peri-annulated system, first synthesized by Hafner, exhibits a superposition of aromatic azulene and antiaromatic pentalene in its ground state. Functionalization occurs through Friedel-Crafts-type ring closure or ring-expansion reactions with alkynes. For example, quinoxaline-fused cyclopenta[cd]azulene is synthesized in four steps from 4-methylazulene. The sequence includes:

  • Side-chain functionalization to 2-(azulen-4-yl)acetic acid
  • Cyclization to form the cyclopenta[cd]azulene core
  • Quinoxaline fusion via condensation with o-phenylenediamines [1].

This method maintains the azulene core's aromaticity while introducing electron-deficient quinoxaline as a nucleophilic site, crucial for applications in NIR absorbers or metal ligands.

Table 1: Ortho-/Peri-Fusion Approaches for Azulene-Quinoxaline Systems

MethodKey IntermediateFunctionality IntroducedElectronic Outcome
Friedel-Crafts CyclizationAzulene-1,3-dicarboxylateCyclopenta ringRetention of azulene dipole (1.08 D)
Ring Expansion with Alkynes1,4-Dipole IntermediatesBenzo/Dibenzo-Fused RingsAltered HOMO-LUMO overlap
Quinoxaline Condensationo-PhenylenediamineHeterocyclic acceptor moietyMultiple reversible reductions

Multi-Step Annulation Approaches for Polycyclic Quinoxaline Systems

Multi-step annulation is essential for constructing the pentacyclic framework of 7H-cyclopenta[f]quinoxaline. The process begins with 4-methylazulene, which undergoes sequential transformations:

  • Methyl group oxidation: Conversion to acetic acid derivative 2-(azulen-4-yl)acetic acid
  • Intramolecular cyclization: Formation of cyclopenta[cd]azulene under acidic conditions
  • Quinoxaline fusion: Reaction with o-phenylenediamine derivatives under oxidative conditions [1].

This route exploits the reactivity of azulene's electron-rich pentagon (HOMO-localized) and electron-deficient heptagon (LUMO-localized). The final quinoxaline annulation decreases the lowest excitation energy compared to azulene or its isomer π-extended fluoranthene, enabling access to the NIR spectrum. Challenges include controlling regiochemistry during quinoxaline formation—unsubstituted o-phenylenediamines yield the parent system, while substituted variants require precise stoichiometry to avoid bis-adducts [1] [8].

Catalytic Systems for Cyclopenta-Fused Heterocycle Formation

Catalysts play a decisive role in constructing the cyclopenta-fused quinoxaline core:

  • Lewis Acid Catalysts: Zinc triflate efficiently mediates quinoxaline ring closure at room temperature in acetonitrile, yielding up to 90% under mild conditions [5] [9].
  • Heteropolyacids (HPAs): Molybdovanadophosphate catalysts like Cu₂H₂PMo₁₁VO₄₀ supported on alumina cylinders (AlCuMoVP) facilitate condensation between o-phenylenediamines and 1,2-dicarbonyls. This heterogeneous system achieves 92% yield for 2,3-diphenylquinoxaline in toluene at 25°C and is recyclable for five cycles [8].
  • Cerium(IV) Ammonium Nitrate (CAN): As a lanthanide-based catalyst, CAN accelerates aqueous-phase quinoxaline synthesis (20 min, 98% yield) via one-electron oxidation pathways [9].

These systems address limitations of classical methods, such as harsh acids (e.g., sulfuric acid) or high temperatures, which promote side reactions in electron-rich azulene systems [1].

Table 2: Catalytic Systems for Quinoxaline Annulation

CatalystReaction ConditionsYield (%)Advantages
Zinc TriflateRT, CH₃CN, solvent-free90Eco-friendly, high functional tolerance
Alumina-Supported CuMoVP25°C, toluene92Heterogeneous, recyclable
CANRT, H₂O, 20 min98Aqueous compatibility, rapid

Green Chemistry Protocols in Quinoxaline Ring Construction

Sustainable methodologies minimize waste and energy use in 7H-cyclopenta[f]quinoxaline synthesis:

  • Clay-Based Catalysis: Bentonite K-10 enables quinoxaline formation at room temperature without solvents. The catalyst is recovered via filtration and reused five times with consistent activity, aligning with green chemistry principles [9].
  • Phosphate Catalysts: Fertilizer-derived catalysts like monoammonium phosphate (MAP, 0.006 g/mmol) facilitate one-pot condensations. Post-reaction, the catalyst is filtered, washed with ethanol, and dried for reuse [9].
  • Nanocatalysts: Magnetic nanoparticles (e.g., Fe₃O₄-supported catalysts) offer high surface areas (>100 m²/g) and facile magnetic separation. These systems reduce reaction times to <30 min while achieving near-quantitative yields [6].

These protocols circumvent traditional drawbacks like toxic solvents (DMSO, acetonitrile), stoichiometric oxidants, or metal residues [5] [9].

Challenges in Regioselective Functionalization of Bicyclic Cores

Functionalizing 7H-cyclopenta[f]quinoxaline derivatives faces inherent challenges:

  • Electronic Asymmetry: Azulene's polarized structure (HOMO on pentagon/LUMO on heptagon) complicates electrophilic substitution. Electrophiles attack C1/C3 (electron-rich), while nucleophiles target C4/C6 (electron-deficient). Quinoxaline fusion further perturbs this balance, requiring protecting-group strategies for site-specific modifications [1].
  • Peri- vs. Ortho-Reactivity: Peri-fused systems (e.g., cyclopenta[cd]azulene) exhibit steric congestion at fusion points, hindering access to C2/C4b positions. Ortho-fused analogs allow broader functionalization but risk disrupting π-conjugation [1].
  • Sensitivity to Oxidative Conditions: Azulene cores degrade under strong oxidants (e.g., MnO₂, DDQ), limiting options for dehydrogenative cyclizations. Workarounds include using Pd/C with hydride acceptors or aerobic copper catalysts [7].

These issues underscore the need for tailored reagents—e.g., organozinc nucleophiles for C-C coupling or diazonium salts for C-H azidation—to achieve regiocontrol [1].

Table 3: Functionalization Challenges in Azulene-Quinoxaline Hybrids

ChallengeStructural OriginMitigation Strategy
Electronic PolarizationHOMO-LUMO separation in azuleneDirected metalation at C1/C3 positions
Steric HindrancePeri-fused ring junctionsSmall electrophiles (e.g., diazomethane)
Oxidative DegradationLow HOMO energy of azulene corePd/C with chloranil as mild oxidant

Properties

CAS Number

233-19-2

Product Name

7H-Cyclopenta[f]quinoxaline

IUPAC Name

7H-cyclopenta[f]quinoxaline

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C11H8N2/c1-2-8-4-5-10-11(9(8)3-1)13-7-6-12-10/h1,3-7H,2H2

InChI Key

DYKVVAQBLWTLSJ-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C1C=CC3=NC=CN=C23

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.